D-Valine, N-formyl-3-mercapto-

Description

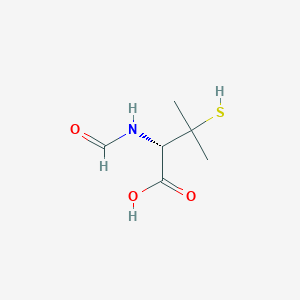

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-6(2,11)4(5(9)10)7-3-8/h3-4,11H,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCLDHSEMKEXLS-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC=O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333454 | |

| Record name | D-Valine, N-formyl-3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13833-89-1 | |

| Record name | N-Formylpenicillamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013833891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Valine, N-formyl-3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYLPENICILLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JX9PQK9DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization Methodologies for D Valine, N Formyl 3 Mercapto

Stereoselective Synthesis of D-Valine Precursors and Analogues

The production of enantiomerically pure D-valine and its analogue, D-penicillamine (3-mercapto-D-valine), is a critical first step. Various strategies have been developed to achieve high optical purity, broadly categorized into enzymatic, chemoenzymatic, and asymmetric synthetic methods.

Enzymatic Resolution Techniques for D-Valine Production

Enzymatic resolution offers a highly selective and environmentally benign approach for obtaining D-amino acids. This technique relies on the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the D- and L-forms.

One common method involves the use of aminoacylases, which selectively hydrolyze the N-acyl derivative of the L-amino acid, leaving the N-acyl-D-amino acid untouched. For instance, mold acylase has been effectively used for the resolution of several racemic amino acids, including DL-valine, by acting on their N-acylated forms. The unreacted N-acyl-D-valine can then be isolated and hydrolyzed to yield pure D-valine.

Another significant enzymatic approach is the "hydantoinase process." This multi-enzyme system converts a racemic mixture of 5-substituted hydantoins into the corresponding D-amino acid. For D-valine production, DL-5-isopropylhydantoin is hydrolyzed by a D-specific hydantoinase to N-carbamoyl-D-valine, which is then converted to D-valine by a D-N-carbamoyl-amino acid amidohydrolase. This dynamic kinetic resolution process can achieve high conversion rates and enantioselectivity researchgate.net. For example, a conversion rate of 88% has been reported for the production of D-valine from DL-5-isopropylhydantoin within 48 hours researchgate.net.

The table below summarizes key enzymatic resolution techniques for producing D-amino acid precursors.

| Enzyme/Process | Substrate | Product | Key Advantages |

| Mold Acylase | N-acyl-DL-valine | N-acyl-D-valine | High stereospecificity |

| Hydantoinase Process | DL-5-isopropylhydantoin | D-valine | High conversion, dynamic kinetic resolution |

| D-amino acid dehydrogenase | α-keto acids | D-amino acids | Direct synthesis from inexpensive starting materials |

Chemoenzymatic Approaches to D-Valine Scaffold Generation

Chemoenzymatic methods combine the advantages of chemical synthesis and enzymatic catalysis to create efficient and selective synthetic routes. These approaches often use a chemical reaction to generate a racemic or prochiral intermediate, which is then resolved or converted to the desired stereoisomer by an enzyme.

A notable chemoenzymatic strategy for D-valine synthesis involves the deracemization of racemic valine ethyl ester. This process can employ an evolved cyclohexylamine (B46788) oxidase (CHAO) variant, which exhibits significantly higher catalytic efficiency than the wild-type enzyme. This chemoenzymatic deracemization can produce D-valine from racemic valine ethyl ester in high isolated yields (up to 95%) and with excellent optical purity (ee > 99%).

Similarly, the synthesis of D-penicillamine can be achieved through chemoenzymatic routes. The process may start with the chemical synthesis of a racemic precursor, such as DL-2-isopropyl-5,5-dimethyl-3-thiazoline, which is then enzymatically hydrolyzed and resolved to yield the D-enantiomer.

Asymmetric Synthetic Routes for D-Valine, N-formyl-3-mercapto- and Related Compounds

Asymmetric synthesis provides a direct pathway to enantiomerically pure compounds without the need for resolving a racemic mixture. These methods often employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction.

For the synthesis of D-penicillamine, a key precursor to the target molecule, the Asinger reaction offers an industrially viable route. This multicomponent reaction can be adapted to produce a racemic thiazoline intermediate, which can then be resolved. The resolution of DL-penicillamine can be achieved by forming diastereomeric salts with an optically active base, such as threo-1-(p-nitrophenyl)-2-aminopropanediol-1,3 google.com.

A direct method for preparing optically active penicillamine involves the formylation of dl-isopropylidenepenicillamine to produce N-formylisopropylidenepenicillamine. This racemic N-formyl derivative can then be resolved by fractional crystallization using an optically active alkaloid like brucine google.com. The separated diastereomer can then be hydrolyzed to yield optically active penicillamine google.com.

The following table outlines a comparative overview of different synthetic approaches.

| Synthetic Approach | Description | Example Application |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture using stereoselective enzymes. | Resolution of N-acyl-DL-valine using aminoacylase. |

| Chemoenzymatic Synthesis | A combination of chemical and enzymatic steps to achieve high stereoselectivity. | Deracemization of racemic valine ethyl ester using an evolved oxidase. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Resolution of N-formylisopropylidenepenicillamine via diastereomeric salt formation google.com. |

Formylation Reactions and N-Acylation Strategies for Amino Acid Derivatives

The introduction of a formyl group onto the nitrogen atom of D-valine or its 3-mercapto analogue is a key derivatization step. N-acylation, and specifically N-formylation, is a common strategy to protect the amino group during peptide synthesis or to modify the biological activity of the parent molecule.

Direct N-Formylation Methods and Their Stereochemical Implications

Various reagents can be employed for the N-formylation of amino acids and their esters. The choice of formylating agent and reaction conditions is crucial to ensure high yields and to avoid racemization at the chiral center.

Common methods for N-formylation include the use of:

Formic acid and acetic anhydride (B1165640) : This classical method has been used for the N-formylation of amino acids since the 1930s.

Chloral : L-phenylalanine has been N-formylated by treating its sodium salt with chloral.

Formamide : Heating an amino acid in formamide provides a simple and direct method for N-formylation, often resulting in high yields.

The stereochemical integrity of the amino acid is a primary concern during N-formylation. Under harsh conditions, such as high temperatures or strong acidic or basic environments, racemization can occur. Therefore, milder methods are generally preferred. For instance, N-formylation of amino acid esters can be achieved in good yields with no racemization under specific conditions.

Investigation of Formyl Group Introduction onto D-Valine Structures

The introduction of a formyl group onto the D-valine scaffold, particularly the 3-mercapto derivative (D-penicillamine), requires consideration of the reactivity of the thiol group. The thiol group is susceptible to oxidation and other side reactions, which may necessitate the use of a protecting group for the sulfur atom during formylation.

A patented method describes the formylation of dl-isopropylidenepenicillamine using formic acid and acetic anhydride to yield N-formyl-isopropylidenepenicillamine google.com. In this case, the thiol and amino groups are protected as a thiazolidine ring (isopropylidene derivative) before the formylation of the secondary amine within the ring structure. This approach effectively protects the thiol group while allowing for the introduction of the formyl group. Subsequent hydrolysis can then remove the isopropylidene protecting group to yield N-formyl-penicillamine.

The table below details various formylation reagents and their applicability.

| Formylating Agent | Substrate | Conditions | Stereochemical Outcome |

| Formic Acid / Acetic Anhydride | Amino Acids | Not specified | Potential for racemization |

| Chloral | Sodium salt of L-phenylalanine | Not specified | Not specified |

| Formamide | Amino Acids | Heating (50-120 °C) | Generally preserves stereochemistry |

| Formic Acid / Acetic Anhydride | dl-isopropylidenepenicillamine | Not specified | Racemic product for subsequent resolution google.com |

Mercapto Group Incorporation and Modification Techniques

The introduction and subsequent modification of a mercapto (thiol) group into the D-valine scaffold are critical steps that define the utility of the final compound in research applications. These processes require precise chemical control to ensure selectivity and yield.

Thiol Group Introduction into Valine Derivatives

The introduction of a thiol (-SH) group onto the side chain of valine is a complex synthetic challenge. One effective strategy is electrophilic sulfenylation, which has been successfully applied to other amino acids like aspartic and glutamic acid. nih.gov This approach typically involves the chemoselective enolization of a protected side-chain ester, creating a nucleophilic carbon that can react with an electrophilic sulfur reagent. nih.gov Adapting this method for valine would require careful selection of protecting groups and reaction conditions to favor the formation of the desired 3-mercapto isomer.

Alternative laboratory methods for forming thiols include the displacement of a halide with a thiolating agent like sodium hydrogen sulfide or the addition of hydrogen sulfide across an alkene, often catalyzed by acid or UV light. wikipedia.org For a valine precursor, this could involve synthesizing a derivative with a suitable leaving group or a site of unsaturation at the 3-position of the side chain.

Table 1: Potential Methods for Thiol Group Introduction

| Method | Description | Key Reagents | Considerations |

|---|---|---|---|

| Electrophilic Sulfenylation | Involves the reaction of an enolized amino acid derivative with an electrophilic sulfur source. nih.gov | Lithium diisopropylamide (LDA), N-(Phenylthio)succinimide | Requires protection of other functional groups; stereochemical control can be a challenge. |

| Halide Displacement | A nucleophilic substitution reaction where a halide is replaced by a sulfhydryl group. wikipedia.org | Sodium hydrosulfide (NaSH) | Requires a suitable halogenated valine precursor. |

| Alkene Hydrothiolation | Addition of hydrogen sulfide across a double bond in the valine side chain. wikipedia.org | Hydrogen sulfide (H₂S), Acid or UV catalyst | Requires an unsaturated valine precursor; regioselectivity must be controlled. |

Selective Derivatization of the Mercapto Moiety

The sulfhydryl group is a highly reactive nucleophile, allowing for its selective modification in the presence of other functional groups. ebsco.com With the amino group protected by an N-formyl moiety, the thiol group can be targeted for various derivatizations. These modifications are often employed to facilitate analysis or to conjugate the molecule to other entities.

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), active hydrogens on thiol groups are replaced with nonpolar moieties to increase volatility. Silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common technique that forms stable tert-butyl dimethylsilyl (TBDMS) derivatives. Other methods for pre-column derivatization in high-performance liquid chromatography (HPLC) involve reagents like o-phthaldialdehyde (OPA) in the presence of a thiol-containing compound, which increases the polarity of the resulting products for better separation. chromatographyonline.com

Furthermore, highly selective derivatization can be achieved using selenium-based reagents. The cleavage of a Se-N bond by a thiol to form a new Se-S bond is a rapid and highly efficient reaction, often showing selectivity for cysteine over other amino acids. pnnl.gov This type of chemistry offers potential for selectively labeling and identifying thiol-containing molecules like N-formyl-3-mercapto-D-valine. pnnl.gov

Table 2: Reagents for Selective Thiol Derivatization

| Reagent Class | Example Reagent | Resulting Derivative | Application |

|---|---|---|---|

| Silylating Agents | MTBSTFA | TBDMS-Thioether | GC-MS Analysis |

| Alkylation Agents | Iodoacetamide | Carboxyamidomethyl-thioether | Protein modification, Labeling |

| Selenium Reagents | Ebselen, N-(phenylseleno) phthalimide | Selenylsulfide (Se-S) | Mass Spectrometry Labeling pnnl.gov |

| Maleimides | N-Ethylmaleimide (NEM) | Thioether adduct | Cysteine modification in proteins |

Formation of Disulfide Bonds and Thioether Linkages in Research Constructs

The thiol group of N-formyl-3-mercapto-D-valine serves as a versatile handle for creating more complex molecular architectures through the formation of disulfide and thioether bonds.

Disulfide Bond Formation: Disulfide bridges (-S-S-) are crucial for the structural stability of many peptides and proteins. springernature.com They are formed through the oxidation of two thiol groups. This can be achieved through various methods, including air oxidation, which is often slow and can be pH-dependent, or by using a range of oxidizing agents. Common reagents include iodine, dimethyl sulfoxide (DMSO), and potassium ferricyanide. The formation of disulfide bonds can occur in two phases, with initial bond formation being oxygen-independent, while subsequent isomerization and post-translational folding are often oxygen-dependent. nih.gov

Thioether Linkage Formation: Thioether bonds (-S-C-) are stable linkages that can be formed by reacting the nucleophilic thiolate anion (R-S⁻) with an electrophile, such as an alkyl halide. researchgate.net This reaction, a form of S-alkylation, is a robust method for covalently linking the mercapto-valine derivative to other molecules. The reaction proceeds via a nucleophilic substitution mechanism. Thiol-ene "click" reactions, where a thiol adds across a double bond, provide another efficient method for creating thioether linkages, often proceeding under mild conditions with high yields. researchgate.net These linkages are integral to creating stable bioconjugates and hydrogels for biomedical applications. sigmaaldrich.com

Purification and Isolation Methodologies for Synthetic D-Valine, N-formyl-3-mercapto-

Following synthesis, the target compound must be isolated from unreacted starting materials, byproducts, and reagents. The purification of amino acids and their derivatives often relies on chromatographic techniques that exploit differences in their physicochemical properties. google.com

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since D-Valine, N-formyl-3-mercapto- possesses a carboxylic acid group, it will be negatively charged at neutral or basic pH. Anion-exchange chromatography, using a positively charged stationary phase, can be employed to bind the molecule, allowing neutral and positively charged impurities to be washed away. The target compound is then eluted by changing the pH or increasing the salt concentration of the mobile phase. google.com Conversely, at low pH, the carboxylic acid is protonated, and cation-exchange chromatography could be used if other components of the mixture are more basic.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a powerful tool for purification. frontiersin.org For a polar molecule like this valine derivative, reversed-phase HPLC (RP-HPLC) can be effective. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. While highly polar compounds may elute quickly, retention can be modulated by adjusting the mobile phase composition, such as the percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) and the pH. The use of derivatization to increase hydrophobicity can also be a strategy to improve separation. rsc.org

Other Chromatographic Methods: Thin-layer chromatography (TLC) can be used for rapid analysis of reaction progress and for optimizing separation conditions before scaling up to column chromatography. nih.gov Pressurized circular TLC is a more advanced version that can offer faster separation times and better resolution. nih.gov For desalting and removing certain impurities, ion-exclusion chromatography, which separates charged ions from neutral or weakly ionized molecules, can be a useful step. google.com

Table 3: Comparison of Purification Techniques

| Technique | Principle of Separation | Application for D-Valine, N-formyl-3-mercapto- | Advantages |

|---|---|---|---|

| Ion-Exchange Chromatography | Net charge | Capturing the negatively charged carboxylate group on an anion exchanger. google.com | High capacity, effective for separating charged from uncharged species. |

| Reversed-Phase HPLC | Polarity / Hydrophobicity | Separation from nonpolar or less polar impurities. rsc.org | High resolution, well-established method. |

| Ion-Exclusion Chromatography | Ionic exclusion from resin pores | Removal of strong electrolytes (salts) from the weakly acidic product. google.com | Excellent for desalting. |

| Thin-Layer Chromatography | Adsorption / Partitioning | Monitoring reaction purity and identifying suitable solvent systems for column chromatography. nih.gov | Fast, low cost, requires minimal sample. |

Biochemical and Molecular Interaction Studies of D Valine, N Formyl 3 Mercapto

Substrate Recognition and Enzymatic Hydrolysis

The enzymatic processing of D-amino acids and their derivatives is a critical area of biochemical research, with implications for drug metabolism and the development of novel therapeutics. The N-formyl group and the D-amino acid structure of D-Valine, N-formyl-3-mercapto- suggest potential interactions with hydrolases that exhibit specificity for such moieties.

N-Acyl-D-amino acid amidohydrolases, also known as D-aminoacylases, are enzymes that catalyze the hydrolysis of N-acylated D-amino acids to yield a D-amino acid and a fatty acid. These enzymes display strict stereospecificity for the D-enantiomer but often have a broad substrate specificity concerning the acyl group and the amino acid side chain. researchgate.net While direct studies on the interaction of D-Valine, N-formyl-3-mercapto- with these enzymes are not extensively documented, inferences can be drawn from their known substrate preferences.

D-aminoacylases have been successfully used for the industrial production of various D-amino acids, including D-valine, through the resolution of racemic N-acetyl-DL-valine. researchgate.net This indicates that the valine side chain is accommodated within the active site of these enzymes. The presence of a 3-mercapto group could influence binding affinity and catalytic efficiency. The thiol moiety might interact with active site residues, potentially altering the enzyme's catalytic activity compared to its natural substrates.

The N-formyl group is the smallest acyl group, and its presence is a key determinant for recognition by certain amidohydrolases. For instance, N-formylmethionine deformylases are specific for the N-formyl group on methionine. While D-aminoacylases are generally considered to act on a range of N-acyl groups, the efficiency of hydrolysis of an N-formyl group compared to other acyl groups like acetyl or carbamoyl (B1232498) would require specific enzymatic assays with D-Valine, N-formyl-3-mercapto-.

D-Carbamoylases (N-carbamoyl-D-amino acid amidohydrolases) are enzymes that catalyze the hydrolysis of N-carbamoyl-D-amino acids to produce D-amino acids, carbon dioxide, and ammonia. wikipedia.org These enzymes are crucial in the "hydantoinase process" for the production of optically pure D-amino acids. jiangnan.edu.cn Although D-Valine, N-formyl-3-mercapto- is not a direct substrate for D-carbamoylase due to its N-formyl group instead of an N-carbamoyl group, the study of D-carbamoylase provides valuable insights into the enzymatic processing of D-amino acid derivatives.

The catalytic efficiency of D-carbamoylases can vary significantly depending on the substrate. For example, a D-carbamoylase from Nitratireductor indicus (NiHyuC) showed high catalytic activity towards N-carbamoyl-D-tryptophan. researchgate.net Engineering efforts have been made to improve the thermostability and catalytic efficiency of these enzymes for industrial applications. jiangnan.edu.cnnih.gov

Below is a table summarizing the kinetic parameters of a wild-type and a mutant D-carbamoylase (M4) from Nitratireductor indicus with N-carbamoyl-D-tryptophan as the substrate, illustrating the impact of protein engineering on catalytic efficiency. researchgate.net

| Enzyme Variant | kcat (min⁻¹) | Km (mM) | kcat/Km (min⁻¹·mM⁻¹) |

| Wild-Type (WT) | 45.3 | 8.4 | 5.4 |

| M4 Mutant | 1135.0 | 0.4 | 2837.5 |

This table shows the kinetic parameters of a D-carbamoylase with a model substrate, N-carbamoyl-D-tryptophan. Data for D-Valine, N-formyl-3-mercapto- is not available.

The data demonstrates a significant increase in catalytic efficiency for the M4 mutant, primarily due to a substantial decrease in the Km value, indicating a higher affinity for the substrate. researchgate.net This highlights the potential for engineering enzymes to accommodate novel substrates, which could be relevant for the processing of compounds like D-Valine, N-formyl-3-mercapto-.

The N-formyl group is a critical determinant in enzyme-substrate recognition, particularly in bacterial systems. In bacteria, protein synthesis is initiated with N-formylmethionine, and the formyl group is subsequently removed by peptide deformylases. nih.gov This process is essential for the maturation of many proteins. nih.gov The formyl group acts as a specific recognition element for these enzymes, distinguishing initiator methionine from internal methionine residues.

In the context of D-Valine, N-formyl-3-mercapto-, the N-formyl group would likely play a significant role in its interaction with enzymes. Enzymes that recognize N-formylated peptides or amino acids, such as N-acylpeptide hydrolases, could potentially interact with this compound. acs.org The specificity of these enzymes for the N-formyl group is crucial for their biological function, preventing the unwanted degradation of other N-acylated molecules. The presence of a D-amino acid in D-Valine, N-formyl-3-mercapto- would add another layer of specificity, as many proteases and peptidases are stereospecific for L-amino acids. Therefore, the enzymatic hydrolysis of the N-formyl group from D-Valine, N-formyl-3-mercapto- would likely require an enzyme with specificity for both the formyl group and the D-amino acid configuration.

Thiol-Dependent Biological Processes and Redox Chemistry Investigations

The presence of a mercapto (thiol) group in D-Valine, N-formyl-3-mercapto- suggests its potential involvement in thiol-dependent biological processes and redox chemistry. Thiols are known to play crucial roles in maintaining cellular redox homeostasis and are involved in a variety of enzymatic reactions and signaling pathways.

Cellular redox systems are essential for maintaining a balanced intracellular environment and protecting against oxidative stress. The thiol group (-SH) is a key functional group in these systems, participating in redox reactions through its ability to be reversibly oxidized to a disulfide (-S-S-). The most well-known cellular thiol is glutathione (B108866) (GSH), which plays a central role in antioxidant defense.

The mercapto functionality of D-Valine, N-formyl-3-mercapto- could potentially participate in cellular redox systems in several ways. It could act as a reducing agent, donating a hydrogen atom to reactive oxygen species (ROS) and becoming a thiyl radical. This radical could then react with another thiol to form a disulfide. Alternatively, it could directly react with oxidizing agents, becoming oxidized to a disulfide or other sulfur-containing species. The redox potential of the thiol group in D-Valine, N-formyl-3-mercapto- would determine its reactivity in these processes.

Disulfide-thiol exchange is a common reaction in biological systems, underlying processes such as protein folding, enzyme catalysis, and redox signaling. nih.govnih.gov This reaction involves the nucleophilic attack of a thiolate anion on a disulfide bond, resulting in the formation of a new disulfide bond and the release of a thiol. researchgate.net

The mercapto group of D-Valine, N-formyl-3-mercapto- could participate in disulfide-thiol exchange reactions with biological disulfides, such as those found in proteins or glutathione disulfide (GSSG). The rate of this reaction would depend on several factors, including the pKa of the thiol group, the accessibility of the disulfide bond, and the local environment.

The general mechanism for a thiol-disulfide exchange reaction can be represented as follows:

R1-SH + R2-S-S-R2 ⇌ R1-S-S-R2 + R2-SH

In this reaction, the thiol R1-SH (representing D-Valine, N-formyl-3-mercapto-) attacks the disulfide bond of R2-S-S-R2 (representing a biological disulfide), forming a mixed disulfide R1-S-S-R2 and releasing a thiol R2-SH. The reversibility of this reaction allows for the dynamic regulation of protein function and cellular redox state. rsc.org The involvement of D-Valine, N-formyl-3-mercapto- in such reactions could have significant biological implications, potentially modulating the activity of proteins or participating in redox signaling pathways.

Protein and Receptor Binding Analyses

The unique structural features of D-Valine, N-formyl-3-mercapto-, including its D-chiral center, a blocked N-terminus, and a reactive thiol group, dictate its potential interactions with proteins and receptors. While direct experimental data for this specific compound is limited, its binding profile can be inferred from studies of related molecules and the general principles of molecular recognition.

In many Gram-positive bacteria, the global transcriptional regulator CodY plays a crucial role in adapting to nutrient availability by sensing intracellular concentrations of branched-chain amino acids (BCAAs), namely isoleucine, leucine, and valine, as well as GTP. asm.orgoup.comuniprot.org The binding of these effector molecules, which signal a nutrient-rich state, increases CodY's affinity for its DNA targets, leading primarily to the repression of genes associated with nutrient acquisition and adaptation to starvation. asm.org

The CodY protein contains a GAF domain which is responsible for binding BCAAs within a hydrophobic pocket. nih.govnih.gov Structural and biochemical studies have elucidated that CodY's interaction with its BCAA co-activators is stereospecific. Key recognition elements for valine binding by B. subtilis CodY include the amino group at the alpha-carbon (position 2) and the methyl group at the beta-carbon (position 3). nih.gov

Direct studies on the interaction between CodY and D-Valine, N-formyl-3-mercapto- have not been extensively reported. However, based on the known structural requirements for ligand binding, several predictions can be made:

D-Stereochemistry : The binding pocket of CodY is evolved to recognize L-amino acids. The D-configuration of the valine backbone in D-Valine, N-formyl-3-mercapto- would likely present a significant steric clash within the binding site, potentially preventing effective binding or greatly reducing affinity.

N-formyl Group : The N-formyl modification neutralizes the positive charge of the α-amino group and alters its hydrogen bonding capacity. Since the α-amino group is a critical recognition component for CodY, this modification would be expected to severely impair or abolish binding. nih.gov

Given these structural alterations, it is highly improbable that D-Valine, N-formyl-3-mercapto- would act as an effective agonist for CodY. Instead, it might be investigated as a potential antagonist or a scaffold for designing inhibitors, although its affinity would likely be low due to the mismatched stereochemistry and N-terminal modification.

Amino acid transporters are critical for cellular homeostasis and are often studied for their potential as drug delivery systems. nih.gov The Sodium-coupled Neutral Amino Acid Transporter 2 (SNAT2), a member of the SLC38 family, mediates the uptake of small, neutral amino acids. nih.gov Structure-activity relationship (SAR) studies using various amino acid analogs have provided insight into the molecular requirements for SNAT2 binding and transport. researchgate.net

Key findings from these studies indicate that the substrate's N-terminus is a crucial recognition element. A positive charge on the α-amino group and its capacity to act as a hydrogen bond donor are important for affinity to SNAT2. nih.govresearchgate.net Modifications at the N-terminus, such as N-methylation, generally lead to a significant loss of affinity. nih.gov For instance, N-formyl-DL-alanine showed poor inhibition of SNAT2-mediated uptake, suggesting that blocking the N-terminus is detrimental to recognition. nih.gov

Considering D-Valine, N-formyl-3-mercapto-, its interaction with SNAT2 is likely to be weak to non-existent due to several factors:

N-formyl Group : Similar to N-formyl-DL-alanine, the formylation of the amino group neutralizes its charge and removes its hydrogen bond donating capacity, which is critical for SNAT2 binding. nih.gov

β-branched Side Chain : Studies have shown that branching at the β-carbon, as seen in valine, can negatively impact affinity for SNAT2 compared to linear side chains like that of norvaline. researchgate.net

D-Configuration : While transporters can sometimes accommodate D-amino acids, the L-isomers are typically preferred. The D-stereochemistry could introduce an unfavorable orientation of the side chain within the transporter's binding pocket.

The table below summarizes the inhibitory effects of various L-alanine analogs on SNAT2-mediated glycine (B1666218) uptake, illustrating the importance of the N-terminus for transporter recognition.

| Compound | Modification | Relative SNAT2 Inhibition |

|---|---|---|

| L-Alanine | (Reference) | High |

| N-methyl-L-alanine | N-terminus Methylation | Low |

| N,N-dimethylglycine | N-terminus Dimethylation | Very Low |

| N-formyl-DL-alanine | N-terminus Formylation | Poor |

Data derived from SAR studies on SNAT2, highlighting that modifications to the amino group significantly reduce transporter affinity. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. nih.gov For a molecule like D-Valine, N-formyl-3-mercapto-, SAR investigations would systematically explore the contribution of each of its three key structural motifs: the D-amino acid core, the N-formyl group, and the 3-mercapto side chain.

While specific SAR data for this compound is not available, a hypothetical SAR exploration can be constructed based on established principles. The goal would be to understand how analogs might interact with a hypothetical biological target, such as a protease or a receptor.

| Modification of D-Valine, N-formyl-3-mercapto- | Rationale for Modification | Predicted Impact on Activity (Hypothetical) |

| Stereochemistry | ||

| Inversion to L-Valine | To probe the importance of stereochemistry for target binding. | Could increase or decrease affinity depending on the target's chiral preference. |

| N-Terminus | ||

| Removal of N-formyl group (free amine) | To restore charge and hydrogen bonding potential. | Likely increases affinity for targets that recognize a primary amine (e.g., amino acid transporters). |

| Replacement with N-acetyl group | To increase steric bulk and hydrogen bond acceptor strength. | May alter binding affinity and metabolic stability. |

| Side Chain | ||

| Oxidation of thiol (-SH) to sulfonic acid (-SO3H) | To introduce a strong negative charge and increase polarity. | Drastically alters physicochemical properties; may switch target class or abolish activity. |

| Alkylation of thiol (e.g., S-methyl) | To remove the reactive thiol and increase lipophilicity. | Prevents disulfide bond formation; may improve membrane permeability. |

| Replacement of thiol with a hydroxyl (-OH) group | To change the side chain from a thiol to an alcohol. | Reduces reactivity and alters hydrogen bonding capability. |

These hypothetical modifications illustrate how systematic chemical changes can be used to probe the molecular interactions between a ligand and its biological target, ultimately aiming to design molecules with improved potency, selectivity, and pharmacokinetic properties.

Peptide Synthesis and Peptidomimetic Design Incorporating D-Valine, N-formyl-3-mercapto-

Non-proteinogenic amino acids, such as D-Valine, N-formyl-3-mercapto-, are valuable building blocks in the design of peptides and peptidomimetics with enhanced therapeutic properties. nih.govnih.govrsc.org Their incorporation can lead to molecules with increased stability against enzymatic degradation, improved conformational rigidity, and novel biological activities. wikipedia.org

The stereochemistry of amino acids profoundly influences the secondary structure of peptides. nih.gov While L-amino acids naturally favor the formation of right-handed α-helices, the introduction of a D-amino acid can disrupt or alter these structures. masterorganicchemistry.com The incorporation of a D-amino acid residue into a peptide sequence is a common strategy to induce specific conformational constraints, such as β-turns. nih.govrsc.org

The influence of D-Valine on a growing peptide chain includes:

Conformational Constraint : The D-configuration alters the allowed Ramachandran angles (φ, ψ) for the peptide backbone, restricting its conformational freedom. researchgate.net This can stabilize specific secondary structures, particularly reverse turns, which are crucial for molecular recognition in many biological processes.

Structural Disruption : Placing a D-amino acid within an L-peptide sequence can act as a "helix breaker," disrupting the formation of stable α-helical structures. rsc.org This effect is particularly pronounced with β-branched amino acids like valine due to steric hindrance. researchgate.net

Proteolytic Resistance : Proteases are chiral enzymes that typically recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site can render the peptide resistant to degradation, thereby increasing its biological half-life. nih.govnih.gov

During solid-phase peptide synthesis, the coupling of a D-amino acid can sometimes proceed at a different rate compared to its L-enantiomer, although modern coupling reagents have largely mitigated these issues. The key impact remains on the final conformational properties of the synthesized peptide. beilstein-journals.org

Constrained peptides, particularly cyclic peptides, often exhibit superior therapeutic properties compared to their linear counterparts, including higher receptor affinity, selectivity, and stability. upc.edunih.gov D-Valine, N-formyl-3-mercapto- is an excellent candidate for constructing such molecules due to its unique functional groups.

The 3-mercapto group is especially versatile for peptide cyclization. The nucleophilic thiol side chain can be used in various chemoselective ligation strategies to form a covalent bridge, thereby constraining the peptide's conformation. rsc.org The N-formyl group serves as a permanent protecting group for the N-terminus, which can be advantageous in preventing unwanted side reactions during cyclization or in mimicking certain natural N-terminally blocked peptides.

The table below outlines several common cyclization strategies that could leverage the thiol group of D-Valine, N-formyl-3-mercapto-.

| Cyclization Strategy | Reacting Partner for Thiol Group | Resulting Linkage | Key Features |

|---|---|---|---|

| Disulfide Bridge Formation | Thiol of another Cysteine residue | Disulfide (-S-S-) | Common in natural peptides; reversible under reducing conditions. sb-peptide.com |

| Thioether Formation (Michael Addition) | Electrophilic group (e.g., maleimide, chloroacetyl) | Thioether (-S-CH₂-) | Forms a stable, irreversible covalent bond. qyaobio.com |

| Thiol-Ene "Click" Reaction | Alkene-containing unnatural amino acid | Thioether (-S-C-C-) | High-yield, rapid reaction initiated by light or radicals. nih.govnih.gov |

| Native Chemical Ligation (NCL) | C-terminal thioester | Native Amide Bond | Requires an N-terminal cysteine or mercapto-amino acid. nih.govnih.gov |

By incorporating D-Valine, N-formyl-3-mercapto- into a peptide sequence, medicinal chemists can access a wide range of constrained architectures. The combination of the D-amino acid-induced turn and the covalent cyclization via the thiol group can pre-organize the peptide into a bioactive conformation, leading to highly potent and stable peptidomimetics. nih.gov

Advanced Analytical Characterization and Computational Approaches for D Valine, N Formyl 3 Mercapto

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for isolating D-Valine, N-formyl-3-mercapto- from complex matrices and quantifying its presence with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acid derivatives like D-Valine, N-formyl-3-mercapto-. Due to the compound's potential lack of a strong chromophore for UV detection, derivatization is a common strategy to enhance detectability. rsc.org

Pre- or Post-Column Derivatization: This process involves reacting the analyte with a reagent that attaches a molecule with high molar absorptivity or fluorescence quantum yield. This can be done either before the sample is injected into the HPLC system (pre-column) or after the separation on the column but before the detector (post-column).

O-Phthalaldehyde (B127526) (OPA) Derivatization: A widely used derivatization reagent for primary amines is o-phthalaldehyde (OPA), which reacts with the primary amine in the presence of a thiol-containing compound to form a highly fluorescent isoindole derivative. nih.govdiva-portal.org This reaction is rapid and produces derivatives that can be detected at very low concentrations using a fluorescence detector. researchgate.net The derivatization of D-Valine, N-formyl-3-mercapto- with OPA would proceed by targeting the free amino group, assuming the N-formyl group does not participate. The resulting adduct exhibits enhanced sensitivity, allowing for precise quantification. rsc.org

The separation is typically achieved using reversed-phase (RP) HPLC columns. The mobile phase conditions, such as the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration and pH, are optimized to achieve baseline separation from other components in the sample matrix. sielc.com

| Parameter | Description | Typical Value/Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | - |

| Derivatization Reagent | o-Phthalaldehyde (OPA) with a thiol | - |

| Detection Mode | Fluorescence or UV-Visible Spectroscopy | Fluorescence Ex: ~340 nm, Em: ~450 nm |

| Stationary Phase | C18 or C8 silica-based columns | - |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water mixtures containing buffers | - |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net D-Valine, N-formyl-3-mercapto-, being a modified amino acid, is non-volatile due to its polar carboxylic acid and amide functional groups. Therefore, a crucial derivatization step is required to convert it into a thermally stable and volatile compound suitable for GC analysis. bohrium.com

Common derivatization strategies for amino acids include:

Esterification: The carboxylic acid group is converted into an ester (e.g., methyl or ethyl ester).

Acylation or Silylation: The amino and thiol groups are converted into less polar derivatives.

For GC-MS analysis, this derivatization is critical. Once volatilized, the derivative is separated on a capillary column and subsequently detected by a mass spectrometer, which provides both quantification and structural information based on its mass and fragmentation pattern. For the closely related compound N-acetyl-3-mercapto-DL-valine, GC-MS analysis has been documented, indicating the feasibility of this approach. nih.gov

| Step | Description | Example Reagent |

| 1. Esterification | Converts the polar carboxylic acid group to a more volatile ester. | Methanolic HCl |

| 2. Acylation | Converts amino and thiol groups to less polar amides and thioesters. | Trifluoroacetic anhydride (B1165640) (TFAA) |

| 3. Analysis | Separation and detection of the volatile derivative. | GC-MS system |

Assessing the enantiomeric (chiral) purity of D-Valine, N-formyl-3-mercapto- is critical, particularly in pharmaceutical applications where one enantiomer may have desired activity while the other could be inactive or cause adverse effects. rsc.org Enantioselective chromatography is the method of choice for this purpose.

This is typically achieved by using a Chiral Stationary Phase (CSP). CSPs are designed to interact differently with the two enantiomers of a chiral compound, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net

Alternatively, a pre-column derivatization step with a chiral derivatizing agent can be employed. This converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. For instance, the derivatization of valine enantiomers with OPA and a chiral thiol can produce diastereomeric isoindole adducts that are separable by RP-HPLC. rsc.org A study on the separation of D- and L-Valine demonstrated that this technique could quantify the unwanted enantiomer down to a 0.05% impurity level. rsc.org

| Method | Principle | Typical Column/Reagent |

| Direct Method | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (CSP) columns (e.g., polysaccharide-based) |

| Indirect Method | Derivatization with a chiral reagent to form diastereomers, followed by separation on a standard achiral column. | Chiral derivatizing agent + standard RP-HPLC column |

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of D-Valine, N-formyl-3-mercapto-.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For D-Valine, N-formyl-3-mercapto-, the ¹H-NMR spectrum would exhibit characteristic signals. Based on the structure and data from the highly similar compound N-formyl-DL-valine, the following proton signals can be anticipated chemicalbook.com:

| Proton Type | Approximate Chemical Shift (ppm) | Multiplicity | Coupling |

| Formyl proton (-CHO) | ~8.0-8.2 | Singlet | - |

| Alpha-proton (-CH(NH)-) | ~4.2-4.5 | Doublet | Couples with β-proton |

| Valine γ-protons (-CH₃) | ~0.9-1.1 | Doublet | Couples with β-proton |

| Thiol proton (-SH) | Variable (1.5-2.5) | Singlet (broad) | - |

Note: The beta-proton signal would be more complex due to coupling with both the alpha-proton and the gamma-protons. The exact chemical shifts and coupling constants would require experimental determination.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound with high accuracy. When coupled with Liquid Chromatography (LC-MS), it allows for the analysis of individual components separated from a mixture. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that typically generates a protonated molecular ion [M+H]⁺. nih.gov

For D-Valine, N-formyl-3-mercapto- (Molecular Formula: C₆H₁₁NO₃S), the expected exact mass of the neutral molecule is approximately 177.046 g/mol . lgcstandards.com In positive ion ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 178.054.

Tandem Mass Spectrometry (MS/MS) involves selecting the precursor ion (e.g., m/z 178.054) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. Expected fragmentation pathways for D-Valine, N-formyl-3-mercapto- could include:

Loss of water (H₂O)

Loss of carbon monoxide (CO) from the formyl group

Cleavage of the carboxylic acid group (loss of COOH)

Cleavage of the valine side chain

Analysis of a related compound, N-acetyl-3-mercapto-DL-valine, shows characteristic fragment ions that can be used to infer the fragmentation of the target molecule. nih.gov

| Ion Type | Expected m/z | Description |

| [M+H]⁺ | ~178.054 | Protonated molecular ion (precursor ion) |

| [M+H - H₂O]⁺ | ~160.043 | Loss of water from the carboxylic acid |

| [M+H - COOH]⁺ | ~133.064 | Loss of the carboxylic acid group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Spectroscopic methods are fundamental in identifying the key functional groups within a molecule.

Infrared (IR) Spectroscopy Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. An IR spectrum provides a unique fingerprint, allowing for the identification of specific functional groups based on their characteristic absorption bands. For D-Valine, N-formyl-3-mercapto-, the key functional groups include the carboxylic acid (–COOH), the secondary amide (N-formyl group, –NH–C(=O)H), the thiol (–SH), and the carbon backbone.

The analysis would focus on identifying vibrational modes such as:

O–H stretch from the carboxylic acid, typically a broad band around 2500–3300 cm⁻¹.

C=O stretch from the carboxylic acid, appearing around 1700–1725 cm⁻¹.

N–H stretch from the amide group, expected around 3230–3270 cm⁻¹.

C=O stretch from the amide (Amide I band), typically found near 1630–1680 cm⁻¹.

N–H bend from the amide (Amide II band), usually around 1520–1570 cm⁻¹.

S–H stretch from the thiol group, which is characteristically weak and appears around 2550–2600 cm⁻¹.

The precise positions of these bands can be influenced by hydrogen bonding and the solid-state packing of the molecule.

Illustrative IR Absorption Bands for D-Valine, N-formyl-3-mercapto- This table presents hypothetical data based on characteristic vibrational frequencies for the compound's functional groups. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O–H stretch | ~3000 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Amide (N-formyl) | N–H stretch | ~3250 |

| Amide (N-formyl) | C=O stretch (Amide I) | ~1650 |

| Amide (N-formyl) | N–H bend (Amide II) | ~1540 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light typically occurs in molecules containing π-electrons and heteroatoms with non-bonding electrons. For D-Valine, N-formyl-3-mercapto-, the primary chromophores are the carbonyl groups of the carboxylic acid and the N-formyl amide. These groups are expected to exhibit weak n→π* transitions at longer wavelengths (around 210-220 nm) and stronger π→π* transitions at shorter wavelengths (below 200 nm). UV-Vis spectroscopy is generally less structurally informative for a molecule like this compared to IR or NMR spectroscopy but is crucial for quantitative analysis according to the Beer-Lambert law mdpi.com.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since D-Valine, N-formyl-3-mercapto- possesses a chiral center at the α-carbon (in the D-configuration), it is CD-active.

The CD spectrum would provide critical confirmation of the D-stereochemistry. The n→π* electronic transition of the carboxylic acid chromophore, typically observed around 210-220 nm, gives rise to a Cotton effect (a characteristic CD peak or trough). According to the octant rule for amino acids, the sign of this Cotton effect is directly related to the absolute configuration of the α-carbon. For a D-amino acid, a positive Cotton effect is generally expected in this region. The N-formyl group also contributes to the CD spectrum. Studies on related molecules, such as D-penicillamine, have utilized CD to investigate its interactions and complex formation, demonstrating the technique's sensitivity to the chiral environment nih.gov.

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid wikipedia.org. This technique would provide unambiguous information about the molecular structure of D-Valine, N-formyl-3-mercapto- in the solid state.

A successful single-crystal X-ray diffraction analysis would yield:

Bond lengths and angles: Precise measurements for all bonds in the molecule.

Conformation: The exact dihedral angles, defining the spatial arrangement of the atoms, including the orientation of the N-formyl, thiol, and carboxylic acid groups.

Stereochemistry: Absolute confirmation of the D-configuration at the α-carbon.

Intermolecular interactions: A detailed map of hydrogen bonds (e.g., between carboxylic acid and amide groups of adjacent molecules) and other non-covalent interactions that dictate the crystal packing.

While crystal structure data for the specific target molecule is not available, data for D-valine shows it crystallizes in a monoclinic space group, with the asymmetric unit containing two crystallographically independent molecules in different conformations nist.gov. A similar level of detailed analysis would be the goal for its N-formyl-3-mercapto- derivative.

Illustrative Crystallographic Parameters This table presents a hypothetical example of the type of data obtained from an X-ray diffraction experiment. The values are for illustrative purposes only.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.85 |

| b (Å) | 5.30 |

| c (Å) | 12.15 |

| β (°) | 91.5 |

| Volume (ų) | 634.2 |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the behavior of molecules at an atomic level, complementing experimental data.

Molecular Docking Simulations to Predict Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex bond.edu.au. This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate.

For D-Valine, N-formyl-3-mercapto-, docking simulations could be used to explore its potential interactions with various biological targets, such as enzymes or receptors. The simulation would involve:

Obtaining or modeling the 3D structure of the target protein.

Generating a low-energy 3D conformation of the ligand (D-Valine, N-formyl-3-mercapto-).

Systematically sampling different orientations of the ligand within the protein's binding site.

Scoring each orientation based on a force field to estimate the binding affinity (e.g., in kcal/mol).

The results would identify key interactions, such as hydrogen bonds involving the amide and carboxyl groups or coordination of the thiol group with a metal ion in an enzyme's active site nih.gov.

Molecular Dynamics (MD) Simulations to Analyze Conformational Dynamics and Stability

While docking provides a static picture of binding, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time mdpi.com. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment (e.g., water).

For D-Valine, N-formyl-3-mercapto-, MD simulations could be used to:

Explore conformational landscapes: Identify the most stable conformations of the molecule in solution and the energy barriers between them.

Analyze solvent interactions: Study how water molecules arrange around the solute and form hydrogen bonds.

Assess binding stability: If simulated as a complex with a protein target, MD can assess the stability of the docked pose and reveal dynamic changes in protein-ligand interactions over time nih.gov.

Simulations of related molecules, such as benzylpenicillin, have been used to understand conformational dynamics and the frequency of ring-puckering motions, showcasing the power of MD to provide insights that are difficult to obtain experimentally nih.gov.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure escholarship.org. These calculations can be used to predict a wide range of properties from first principles.

For D-Valine, N-formyl-3-mercapto-, quantum chemical calculations could determine:

Optimized molecular geometry: The most stable, lowest-energy conformation of the molecule in the gas phase.

Electronic properties: The distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential map. These are crucial for understanding reactivity.

Spectroscopic properties: Prediction of IR vibrational frequencies and NMR chemical shifts to aid in the interpretation of experimental spectra.

Reactivity indices: Calculation of properties like hardness, softness, and electrophilicity, which can predict how the molecule will react in different chemical environments mdpi.com.

Illustrative Calculated Electronic Properties This table presents hypothetical data from a DFT calculation. Values are for illustrative purposes and depend on the level of theory and basis set used.

| Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and electronic transitions. |

De Novo Design of D-Valine, N-formyl-3-mercapto- Derived Ligands

De novo drug design aims to construct novel molecular structures with desired pharmacological properties from the ground up. This process can be broadly categorized into structure-based and ligand-based approaches, both of which can leverage the unique chemical features of the D-Valine, N-formyl-3-mercapto- scaffold.

Fragment-Based Ligand Growing from the Scaffold

Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of small, low-affinity molecular fragments that bind to a biological target. The D-Valine, N-formyl-3-mercapto- molecule itself can be considered a highly functionalized fragment. Its inherent functionalities—the carboxylic acid, the formyl group, and the thiol group—provide multiple points for vector expansion and elaboration into more complex and potent ligands.

The process typically involves the following steps:

Fragment Screening: The D-Valine, N-formyl-3-mercapto- scaffold would be screened against a target protein of interest using sensitive biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR). These methods can detect the weak binding interactions characteristic of fragments.

Structural Elucidation: Once binding is confirmed, the precise binding mode of the scaffold to the target protein is determined, most commonly through X-ray crystallography of the protein-fragment complex. This provides a detailed 3D map of the interactions between the scaffold and the protein's binding site.

Fragment Growing: With the structural information in hand, computational methods are employed to "grow" the fragment by adding chemical moieties that can form additional favorable interactions with the target. For the D-Valine, N-formyl-3-mercapto- scaffold, this could involve:

Elaboration at the Thiol Group: The nucleophilic thiol group can be used as a handle for covalent modification or for forming strong interactions with specific residues in the binding pocket.

Modification of the Carboxylic Acid: The carboxylate can be converted to amides or esters to explore interactions with different regions of the binding site.

Functionalization via the Formyl Group: The formyl group can be a site for further chemical transformations to introduce diverse functionalities.

The following table outlines potential growth strategies from the D-Valine, N-formyl-3-mercapto- scaffold:

| Scaffold Anchor Point | Potential Modification | Rationale for Interaction |

| Thiol (-SH) | Alkylation, Arylation | Formation of covalent bonds or strong hydrophobic/aromatic interactions. |

| Carboxylic Acid (-COOH) | Amidation, Esterification | Introduction of hydrogen bond donors/acceptors and exploration of new binding pockets. |

| N-formyl (-NHCHO) | Reductive amination | Conversion to a secondary amine for introducing larger substituents and altering hydrogen bonding patterns. |

Structure-Based Design Utilizing the Scaffold

In structure-based design, the three-dimensional structure of the target protein is the primary driver for designing new ligands. The D-Valine, N-formyl-3-mercapto- scaffold can be computationally docked into the active site of a target protein to identify potential binding modes. Molecular dynamics (MD) simulations can then be used to assess the stability of these binding poses and to understand the dynamic interactions between the scaffold and the protein.

Computational tools play a pivotal role in this process:

Molecular Docking: Programs like AutoDock or GOLD can predict the preferred orientation of the D-Valine, N-formyl-3-mercapto- scaffold within a protein's binding site.

Molecular Dynamics (MD) Simulations: Software such as GROMACS or AMBER can simulate the movement of the protein-ligand complex over time, providing insights into the stability of the interaction and the role of solvent molecules.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to accurately calculate the electronic properties of the scaffold, such as its charge distribution and reactivity, which are crucial for understanding its interaction with the protein.

By analyzing the binding pocket's topology and electrostatic properties, medicinal chemists can design modifications to the scaffold that are predicted to enhance binding affinity and selectivity. For instance, if a hydrophobic pocket is identified near the valine side chain, the scaffold could be modified with a larger alkyl or aryl group at that position.

Computational Ligand Design and Optimization

Once initial ligand designs are generated, computational methods are employed to refine and optimize their properties. This iterative process involves:

Binding Affinity Prediction: Free energy perturbation (FEP) or thermodynamic integration (TI) methods can be used to computationally predict the binding affinity of the designed ligands, allowing for the prioritization of candidates for synthesis.

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. This early assessment helps to identify and eliminate compounds that are likely to fail in later stages of drug development.

The table below summarizes some of the computational tools and their applications in the de novo design of ligands derived from D-Valine, N-formyl-3-mercapto-:

| Computational Method | Application in Ligand Design |

| Molecular Docking | Prediction of initial binding poses of the scaffold and its derivatives. |

| Molecular Dynamics | Assessment of the stability and dynamics of the protein-ligand complex. |

| Quantum Chemistry (DFT) | Calculation of electronic properties and reactivity of the scaffold. |

| Free Energy Perturbation (FEP) | Quantitative prediction of binding affinities for designed ligands. |

| QSAR/ADMET Modeling | Prediction of pharmacokinetic and toxicological properties. |

Through the synergistic application of these advanced analytical and computational approaches, the D-Valine, N-formyl-3-mercapto- scaffold can serve as a versatile starting point for the de novo design of novel and effective therapeutic agents.

Research Trajectories and Future Directions for D Valine, N Formyl 3 Mercapto

Exploration of D-Valine, N-formyl-3-mercapto- as a Chemical Probe in Biochemical Research

The development of novel chemical probes is essential for elucidating complex biological processes. The structure of D-Valine, N-formyl-3-mercapto- makes it an intriguing candidate for development into a highly specific chemical probe. The thiol group is a reactive handle that can be used for conjugation to reporter molecules, such as fluorophores or biotin.

Future research could focus on designing fluorescent probes for the detection of specific enzymes or cellular environments. For instance, a probe could be designed where the fluorescence is quenched until the N-formyl group is cleaved by a specific deformylase, an enzyme family that is gaining interest as a therapeutic target. Similarly, probes could be developed to investigate the activity of D-amino acid oxidases or peptidases that may recognize the D-valine core.

Table 1: Hypothetical Design of a FRET-Based Probe Using a D-Valine, N-formyl-3-mercapto- Scaffold

| Component | Function | Example Moiety | Rationale |

| Core Scaffold | D-Valine, N-formyl-3-mercapto- | - | Provides specificity for target enzyme/protein. |

| Fluorophore | Emits light upon excitation. | Fluorescein | Attached to the thiol group via a maleimide linker. |

| Quencher | Absorbs the emitted energy from the fluorophore. | DABCYL | Attached to the N-terminus or a distal part of a carrier peptide. |

| Linker | Connects the components and can be designed to be cleaved by a target enzyme. | Short peptide sequence | Cleavage would separate the fluorophore and quencher, resulting in a fluorescent signal. |

The N-formyl group is particularly interesting as N-formylmethionine is the initiating amino acid in bacterial protein synthesis, and N-formylated peptides are known to be potent chemoattractants for neutrophils. A probe based on D-Valine, N-formyl-3-mercapto- could, therefore, be used to study the receptors and signaling pathways involved in these processes with potentially greater stability against proteolysis due to the D-amino acid configuration.

Design and Synthesis of Advanced D-Valine, N-formyl-3-mercapto- Derivatives for Specific Biological Applications

Building upon the core structure of D-Valine, N-formyl-3-mercapto-, a diverse library of derivatives could be synthesized to probe and modulate biological systems. The synthesis would likely involve a multi-step process starting from D-valine, with key steps for the introduction of the thiol group and subsequent N-formylation.

One promising direction is the development of enzyme inhibitors. The thiol group is a known nucleophile and can interact with the active sites of various enzymes, such as metalloproteinases or cysteine proteases. By modifying the substituents on the valine side chain or altering the N-acyl group, the selectivity and potency of these inhibitors could be fine-tuned. For example, derivatives could be designed to target specific matrix metalloproteinases (MMPs) involved in cancer metastasis.

Another avenue of research is the creation of peptide-based therapeutics. The incorporation of D-Valine, N-formyl-3-mercapto- into peptides could confer increased resistance to enzymatic degradation, a major hurdle in the development of peptide drugs. The thiol group could also be used for cyclization or for conjugation to drug delivery systems.

Table 2: Potential Biological Applications of Synthesized Derivatives

| Derivative Class | Potential Target | Therapeutic Area | Rationale for Design |

| Peptidomimetics | Cysteine Proteases | Infectious Diseases | The thiol group can form a covalent bond with the active site cysteine. |

| Cyclic Peptides | Integrins | Oncology | Cyclization can improve receptor binding affinity and stability. |

| Prodrugs | Specific tumor microenvironments | Oncology | The thiol group can be masked with a group that is cleaved under hypoxic conditions. |

Development of Novel Methodologies for the Analysis and Manipulation of Thiol-Containing Amino Acids

The unique properties of the thiol group necessitate specialized analytical techniques. While methods for the analysis of cysteine and its derivatives are well-established, the presence of the N-formyl group and the D-configuration of the valine in D-Valine, N-formyl-3-mercapto- may require the development of novel analytical methodologies.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a powerful tool for the detection and quantification of this compound and its metabolites in biological samples. Chiral chromatography methods would be essential to distinguish between the D- and L-enantiomers. Furthermore, the development of selective derivatization reagents that react specifically with the thiol group in the context of the N-formyl-D-amino acid structure could enhance detection sensitivity.

In terms of manipulation, the thiol group offers a versatile handle for chemical biology applications. Site-specific modification of proteins could be achieved by incorporating D-Valine, N-formyl-3-mercapto- via synthetic peptide ligation techniques. This would allow for the introduction of biophysical probes, post-translational modifications, or other functionalities at precise locations within a protein, enabling detailed studies of protein structure and function.

Interdisciplinary Research Integrating Synthetic Chemistry, Biochemistry, and Computational Biology

A comprehensive understanding of the potential of D-Valine, N-formyl-3-mercapto- and its derivatives will require a multidisciplinary approach.

Synthetic Chemistry: Organic chemists will be crucial for devising efficient and stereoselective syntheses of the parent compound and a library of derivatives. This will involve protecting group strategies and methods for the stereocontrolled introduction of the thiol group.

Biochemistry: Biochemists will be needed to evaluate the biological activity of the synthesized compounds. This will include enzymatic assays to test for inhibitory activity, cell-based assays to assess effects on cellular pathways, and studies in animal models to determine in vivo efficacy and pharmacokinetics.

Computational Biology: Computational biologists can play a vital role in guiding the design of new derivatives. Molecular docking studies can predict how different derivatives will bind to target proteins, allowing for the rational design of more potent and selective compounds. Molecular dynamics simulations can provide insights into the conformational properties of peptides containing this modified amino acid.

Table 3: Interdisciplinary Workflow for the Development of Novel Therapeutics

| Discipline | Key Activities | Expected Outcomes |

| Computational Biology | In silico screening of virtual compound libraries. Molecular docking and dynamics simulations. | Identification of lead compounds with predicted high binding affinity. |

| Synthetic Chemistry | Synthesis and purification of lead compounds and their analogs. | A library of novel compounds for biological evaluation. |

| Biochemistry | In vitro and in vivo testing of synthesized compounds. Mechanism of action studies. | Determination of biological activity, potency, and selectivity. |

Through this integrated approach, the full potential of D-Valine, N-formyl-3-mercapto- as a versatile scaffold for the development of new chemical probes, research tools, and therapeutic agents can be realized.

Q & A

Basic: How is N-formyl-3-mercapto-D-valine synthesized, and what are critical steps to ensure purity?

Methodological Answer:

Synthesis typically involves formylation of 3-mercapto-D-valine. Key steps include:

- Thiol Protection : Use tert-butylthiol (t-BuSH) or trityl groups to prevent oxidation of the sulfhydryl (-SH) group during reaction .

- Formylation : React with formic acid or acetic-formic anhydride under controlled pH (4–6) to selectively modify the amino group .

- Deprotection : Remove protecting groups using TFA (trifluoroacetic acid) or reductive cleavage .

- Purification : Employ reverse-phase HPLC with C18 columns, using gradients of acetonitrile/water (0.1% TFA) to isolate the product .

Critical Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-formylation.

Basic: What analytical techniques are recommended for characterizing N-formyl-3-mercapto-D-valine?

Methodological Answer:

- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm formyl group integration (~8.1 ppm for formyl proton) and thiol-related shifts .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+ for C₆H₁₁NO₃S: 178.06) .

- Chiral HPLC : Ensure enantiomeric purity (e.g., Chirobiotic T column) due to the D-configuration’s impact on biological activity .

Validation : Compare retention times and spectra with commercially available D-valine derivatives (e.g., N-Acetyl-D-penicillamine, CAS 15537-71-0) .

Basic: How does the thiol group in N-formyl-3-mercapto-D-valine influence its stability, and how can degradation be mitigated?

Methodological Answer:

- Oxidation Risk : The -SH group is prone to disulfide bond formation. Stabilize by storing under inert gas (N₂/Ar) at -20°C in acidic buffers (pH 3–4) .

- Additives : Include EDTA (1 mM) to chelate metal catalysts or antioxidants like TCEP (tris(2-carboxyethyl)phosphine) in solutions .

- Monitoring : Use Ellman’s reagent (DTNB) to quantify free thiols spectrophotometrically (λ = 412 nm) .

Advanced: How does N-formyl-3-mercapto-D-valine participate in peptide cyclization strategies?

Methodological Answer:

- Disulfide Bridging : The thiol group enables oxidative cyclization (e.g., DPDPE analogs). Use iodine (I₂) in methanol or DMSO-air oxidation to form intramolecular disulfide bonds .

- Protection-Deprotection : Alternate between tert-butyl and trityl protections during solid-phase synthesis to direct regioselective bond formation .

- Validation : Confirm cyclization via LC-MS and circular dichroism (CD) to assess conformational changes .

Advanced: What role does the D-configuration play in modulating biological activity, and how is chiral purity validated?

Methodological Answer:

- Biological Impact : D-Valine residues resist protease degradation, enhancing peptide stability in serum . Test via enzymatic assays (e.g., trypsin digestion) .

- Chiral Validation :

- Optical Rotation : Measure [α]D²⁰ (e.g., -24° to -32° for D-valine derivatives, per USP standards) .

- Enantiomeric Excess (ee) : Use Marfey’s reagent (FDAA) for chiral derivatization followed by HPLC .

Advanced: How can contradictory solubility data for N-formyl-3-mercapto-D-valine derivatives be resolved?

Methodological Answer:

- Solvent Optimization : Test solubility in DMSO (polar aprotic) vs. acetate buffers (pH 5–6) to mimic physiological conditions .

- pH-Dependent Studies : Titrate from pH 2–9 to identify isoelectric points and precipitation thresholds .

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility without altering reactivity .

Advanced: What are the best practices for incorporating N-formyl-3-mercapto-D-valine into radiolabeling or isotopic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings